Binding Affinity for the Allosteric NS3-NS4a Pocket vs. Telaprevir's Active Site
The target compound binds the NS3-NS4a allosteric site with a Kd of 62 nM and an IC50 of 100 nM in a FRET-based protease activity assay [1]. In contrast, the active-site inhibitor telaprevir achieves its antiviral effect through competitive inhibition at the protease catalytic site. Critically, telaprevir fails to bind the allosteric pocket, and its antiviral efficacy is unaffected by resistance mutations (Met485Val, Val630Leu) that weaken the target compound's binding 40-50 fold [2]. This confirms orthogonal binding sites and mechanisms.
| Evidence Dimension | Binding affinity and allosteric mechanism specificity |
|---|---|
| Target Compound Data | Kd: 62 nM; IC50: 100 nM (FRET assay, full-length NS3-NS4a) [1] |
| Comparator Or Baseline | Telaprevir: Active-site inhibitor; no binding to allosteric site; IC50 unaffected by allosteric resistance mutations [2] |
| Quantified Difference | Target engages allosteric pocket (Kd 62 nM); Telaprevir does not. 40-50-fold IC50 shift for target with Met485Val/Val630Leu mutations vs. 0-fold shift for telaprevir [2]. |
| Conditions | FRET-based protease assay; genotype 1b HCV NS3-NS4a; site-directed mutant enzyme studies [1][2] |
Why This Matters
This establishes the compound as a chemical probe for a distinct, resistance-relevant allosteric site, essential for developing next-generation antivirals that bypass active-site resistance.
- [1] BindingDB. BDBM92629: (3S)-3-{[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino}butanamide. Affinity Data IC50: 100nM Kd: 62nM. View Source
- [2] Saalau-Bethell, S.M., et al. Discovery of an allosteric mechanism for the regulation of HCV NS3 protein function. Nat Chem Biol 8, 920–925 (2012). View Source
